N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide
Description
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenyl group and a 3-hydroxyphenylacetamide moiety
Properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-18-5-4-15(11-19(18)22)13-24-8-6-16(7-9-24)23-20(26)12-14-2-1-3-17(25)10-14/h1-5,10-11,16,25H,6-9,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLRQIZDWXPZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC(=CC=C2)O)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorobenzyl chloride and the piperidine derivative.
Attachment of the 3-Hydroxyphenylacetamide Moiety: The final step involves the acylation of the piperidine derivative with 3-hydroxyphenylacetic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxyphenyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms in the 3,4-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as opioid receptors, to produce analgesic effects.
Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Modulation of Signaling Pathways: Affecting signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(3-hydroxyphenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
